molecular formula C9H15NSi B2647899 (Aminomethyl)dimethylphenylsilane CAS No. 17881-82-2

(Aminomethyl)dimethylphenylsilane

Cat. No. B2647899
CAS RN: 17881-82-2
M. Wt: 165.311
InChI Key: JWBRRESFNYKOLZ-UHFFFAOYSA-N
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Description

“(Aminomethyl)dimethylphenylsilane” is a chemical compound with the CAS Number: 17881-82-2 . It is used in various applications, including as a reference material for pharmaceutical testing .


Synthesis Analysis

The synthesis of “this compound” involves complex chemical reactions. A detailed study on the preparation of aminomethyl functionalised silanes via an α-lithiated amine provides insights into the synthesis, stability, and crystal structures of these compounds .


Chemical Reactions Analysis

The chemical reactions involving silanes have been studied extensively. For instance, a mechanistic study of silane alcoholysis reactions with self-assembled monolayer-functionalized gold nanoparticle catalysts provides insights into the reactions of silanes .

Scientific Research Applications

1. Catalytic Applications

  • Deoxygenation of Amine N-oxides : Utilized dimethylphenylsilane as a reducing agent for deoxygenation of various aromatic and aliphatic amine N-oxides under the influence of a carbon nanotube–gold nanohybrid, showcasing its potential in catalysis (Donck et al., 2015).
  • Copper(II)-Aminosilane Catalysts in Polymerization : Investigated the use of aminosilane ligands with copper(II) salts as catalysts for oxidative polymerization, highlighting the role of (aminomethyl)dimethylphenylsilane derivatives in polymer production (Firlik et al., 2015).

2. Material Science and Surface Chemistry

  • Bone Cell Organization and Mineralization : Demonstrated the use of patterned alkylsiloxanes, including aminosilanes, to guide mammalian cells in vitro, providing insights into tissue engineering and regenerative medicine (Healy et al., 1996).
  • Surface Functionalization : Explored the stability of 3-aminopropylsilane-functionalized silica surfaces in aqueous media, addressing issues in surface chemistry applications (Smith & Chen, 2008).

3. Chemical Synthesis

  • Enzymatic Hydrolysis of Racemic Compounds : Studied the enantioselective enzymatic hydrolysis of racemic dimethylphenyl[1-(phenylacetamido)ethyl]silane, contributing to chiral synthesis methods (Hengelsberg et al., 1991).

4. Polymer Chemistry

  • Copolysiloxane Solubility : Investigated the solubility properties of copolysiloxanes, including dimethyl-A-1,1′, dimethylpropylnaminemethylsiloxane, in various solvents, aiding in polymer material development (Tzorín et al., 2020).

5. Electrosynthesis

  • Electrochemical Oxidation : Explored the electrochemical oxidation of dimethylphenylsilane for synthesizing halosilanes and disilanes, contributing to electrosynthetic methodologies (Kunai et al., 1993).

6. Organometallic Chemistry

  • Transaminative Desilylation : Investigated the transaminative desilylation of (aminomethyl)trimethylsilane and its impact on plasma amine oxidase, offering insights into organometallic reactions (Wang et al., 1992).

properties

IUPAC Name

[dimethyl(phenyl)silyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NSi/c1-11(2,8-10)9-6-4-3-5-7-9/h3-7H,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBRRESFNYKOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CN)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00903128
Record name NoName_3725
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00903128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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